Cas no 15190-67-7 (Benzeneacetonitrile, a-(methylphenylamino)-)

Benzeneacetonitrile, α-(methylphenylamino)-, is a specialized organic compound featuring a benzonitrile core substituted with a methylphenylamino group at the α-position. This structure imparts unique reactivity, making it valuable as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. Its nitrile functionality offers versatility for further transformations, such as hydrolysis or reduction, while the aromatic and amino groups enhance its utility in heterocyclic chemistry. The compound’s well-defined molecular architecture ensures consistent performance in synthetic applications. Suitable for controlled environments, it is typically handled under inert conditions to preserve stability. Its purity and structural specificity make it a preferred choice for research and industrial processes requiring precise chemical building blocks.
Benzeneacetonitrile, a-(methylphenylamino)- structure
15190-67-7 structure
Product Name:Benzeneacetonitrile, a-(methylphenylamino)-
CAS No:15190-67-7
MF:C15H14N2
MW:222.285063266754
CID:1325034
PubChem ID:4417189
Update Time:2025-10-18

Benzeneacetonitrile, a-(methylphenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-(methylphenylamino)-
    • α-(N-methylanilino)-α-phenylacetonitrile
    • 2-(N-methylanilino)-2-phenylacetonitrile
    • 2-(Methyl(phenyl)amino)-2-phenylacetonitrile
    • Phenyl(N-methylanilino)acetonitrile
    • starbld0022652
    • a-(N-Methylanilino)-a-phenylacetonitrile
    • 15190-67-7
    • 2-[METHYL(PHENYL)AMINO]-2-PHENYLACETONITRILE
    • Inchi: 1S/C15H14N2/c1-17(14-10-6-3-7-11-14)15(12-16)13-8-4-2-5-9-13/h2-11,15H,1H3
    • InChI Key: PSWDTPFUMNREGL-UHFFFAOYSA-N
    • SMILES: N(C)(C1C=CC=CC=1)C(C#N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.11582
  • Monoisotopic Mass: 222.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.03

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Additional information on Benzeneacetonitrile, a-(methylphenylamino)-

Benzeneacetonitrile, a-(methylphenylamino)-: A Comprehensive Overview

Benzeneacetonitrile, a-(methylphenylamino)- (CAS No. 15190-67-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as a-methylphenylamino benzeneacetonitrile, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzene ring substituted with an acetonitrile group and an amino group that is further methylated, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of benzeneacetonitrile derivatives in the synthesis of bioactive compounds. Researchers have explored the role of a-methylphenylamino substituents in modulating the pharmacokinetic properties of drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the presence of such groups can enhance the solubility and bioavailability of drug candidates, making them more effective in treating various diseases.

The synthesis of benzeneacetonitrile, a-(methylphenylamino)- involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity levels. According to a 2023 review in *Organic Process Research & Development*, the optimization of reaction conditions has significantly reduced production costs while maintaining high-quality standards.

In terms of applications, benzeneacetonitrile derivatives are being investigated for their potential as inhibitors of key enzymes involved in cancer progression. A 2023 study conducted at the University of California revealed that certain analogs of this compound exhibit potent anti-proliferative activity against various cancer cell lines. These findings suggest that a-methylphenylamino benzeneacetonitrile could serve as a lead compound for developing novel anti-cancer therapies.

Moreover, the compound has shown promise in the field of agrochemistry. Researchers have found that benzeneacetonitrile-based molecules can act as effective fungicides, protecting crops from fungal infections without causing harm to beneficial insects. A 2023 article in *Pest Management Science* reported that these compounds exhibit high selectivity and low toxicity, making them ideal candidates for sustainable agriculture practices.

The environmental impact of benzeneacetonitrile, a-(methylphenylamino)- has also been a topic of recent research. Studies have shown that the compound degrades rapidly under aerobic conditions, reducing its persistence in soil and water systems. This biodegradability makes it an eco-friendly alternative to traditional chemical agents used in various industrial processes.

In conclusion, benzeneacetonitrile, a-(methylphenylamino)- (CAS No. 15190-67-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug development and agrochemical applications. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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